2-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide 2-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 100884-89-7
VCID: VC0020434
InChI: InChI=1S/C14H17BrN2O2S/c1-4-19-9-5-6-10-11(7-9)20-14(16-10)17-13(18)12(15)8(2)3/h5-8,12H,4H2,1-3H3,(H,16,17,18)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br
Molecular Formula: C14H17BrN2O2S
Molecular Weight: 357.27 g/mol

2-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

CAS No.: 100884-89-7

Main Products

VCID: VC0020434

Molecular Formula: C14H17BrN2O2S

Molecular Weight: 357.27 g/mol

2-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide - 100884-89-7

CAS No. 100884-89-7
Product Name 2-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Molecular Formula C14H17BrN2O2S
Molecular Weight 357.27 g/mol
IUPAC Name 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Standard InChI InChI=1S/C14H17BrN2O2S/c1-4-19-9-5-6-10-11(7-9)20-14(16-10)17-13(18)12(15)8(2)3/h5-8,12H,4H2,1-3H3,(H,16,17,18)
Standard InChIKey AKSPKPBNKGAPIS-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br
PubChem Compound 17244887
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator